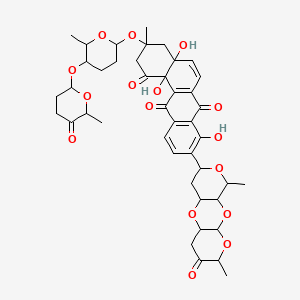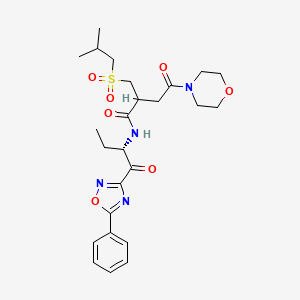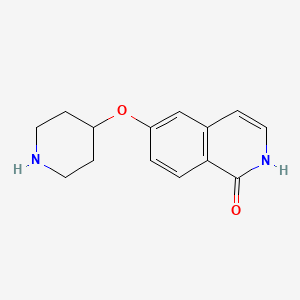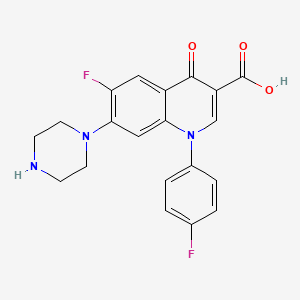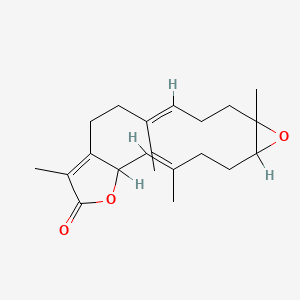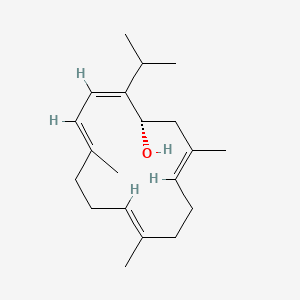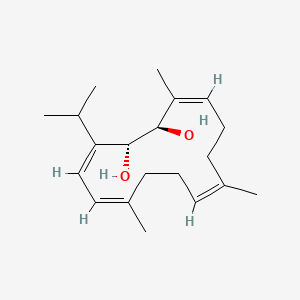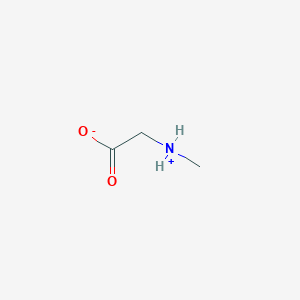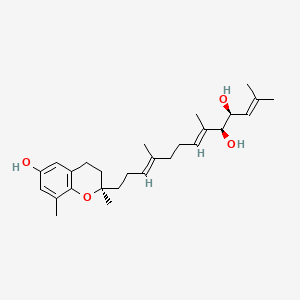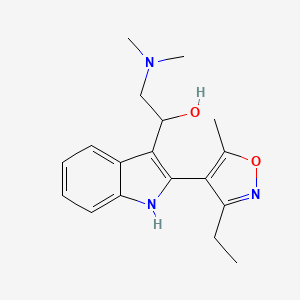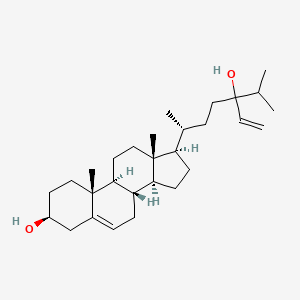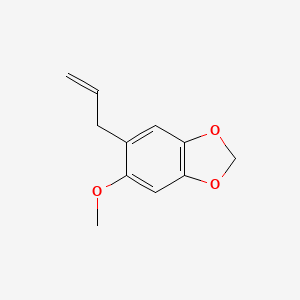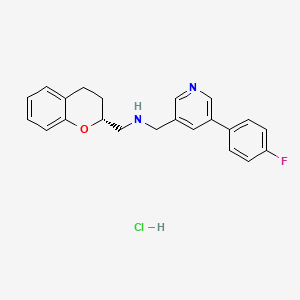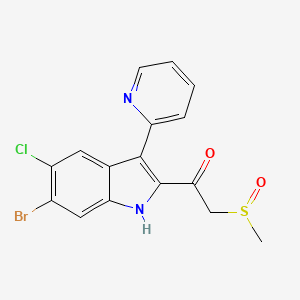
6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under various conditions.Wissenschaftliche Forschungsanwendungen
Immunopharmacology
- Immunosuppressive Properties : A study compared the immunopharmacological profile of 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole (referred to as Sch 24937) with cyclosporin A, a well-known immunosuppressant. Sch 24937 was found to have potent inhibitory effects on B lymphocyte-mediated immune responses and demonstrated significant in vivo immunosuppressive activity, especially in rat models of adjuvant arthritis and experimental allergic encephalomyelitis. However, its development for treating human autoimmune conditions was limited due to hepatotoxicity (Smith et al., 1987).
Biochemical Research
- Human Serotonin 5-HT2 Receptor Binding : Research involving compounds isolated from the Jamaican sponge Smenospongia aurea identified 6-Bromo-2'-de-N-methylaplysinopsin, a compound structurally related to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole, as a significant ligand for human serotonin 5-HT2 receptor subtypes. This finding has implications in the field of neuropharmacology, especially concerning serotonin-related pathways and disorders (Hu et al., 2002).
Organic Chemistry
- Synthesis and Reactivity : Several studies have focused on the synthesis and chemical reactivity of compounds structurally similar to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole. These include exploring tandem reactions for synthesizing bromo(chloro)-selenyl(sulfenyl)indoles, investigating the reaction of methyl hexahydro indolizino indoles with N-bromosuccinimide, and studying the synthesis and applications of sulfur-containing polybromoindoles (Liu et al., 2012), (Irikawa et al., 1989), (El-Gamal et al., 2005).
X-Ray Crystallography
- Structural Analysis : A study of 7-acetyl-2-aryl-5-bromoindoles revealed insights into the crystal structure and hydrogen bonding patterns of these compounds, providing foundational knowledge for understanding the structural characteristics of similar bromoindoles (Mphahlele, 2018).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to better understand the compound.
Please consult with a professional chemist or a reliable source for specific information on “6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole”.
Eigenschaften
IUPAC Name |
1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSHOZBKOBMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920753 | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole | |
CAS RN |
75696-17-2, 112405-57-9 | |
| Record name | Sch 24937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(5,14-Dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1681452.png)
